BenchChemオンラインストアへようこそ!

Notoginsenoside R2

Metabolic Engineering Bioproduction Synthetic Biology

Notoginsenoside R2 is a trace protopanaxatriol saponin with a unique glycosylation pattern, conferring bioactivities not replicated by major ginsenosides. Its dual anti-fibrotic mechanism—inducing hepatic stellate cell senescence via STAT3 modulation and suppressing the inflammatory microenvironment—offers a novel lead for chronic liver disease. Demonstrates quantifiably lower hemolytic activity vs. Rh1 (p<0.001), enabling safer injectable formulations. Available as a certified phyproof® reference standard (≥90%) or high-purity (≥98%) research-grade material. Scalable, sustainable de novo biosynthesis in S. cerevisiae (up to 1.95 g/L) supports large-volume procurement.

Molecular Formula C41H70O13
Molecular Weight 771.0 g/mol
CAS No. 80418-25-3
Cat. No. B1649406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNotoginsenoside R2
CAS80418-25-3
Molecular FormulaC41H70O13
Molecular Weight771.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C
InChIInChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3
InChIKeyFNIRVWPHRMMRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Notoginsenoside R2 (CAS 80418-25-3): Procurement-Grade PPT Saponin for Research & Industrial Applications


Notoginsenoside R2 is a naturally occurring protopanaxatriol (PPT)-type dammarane saponin, identified as a key bioactive constituent in Panax notoginseng [1]. Unlike more abundant ginsenosides, its natural content is low, prompting interest in its procurement as a reference standard for quality control and in advanced research on its distinct pharmacological properties, which include neuroprotection and anti-fibrotic effects [2][3].

Why Notoginsenoside R2 Cannot Be Directly Substituted by Common Ginsenosides Like Rg1 or Rb1


Generic substitution among Panax saponins is scientifically invalid. Notoginsenoside R2 possesses a unique glycosylation pattern on its protopanaxatriol core, resulting in a distinct molecular structure that confers a specific bioactivity profile not replicated by major ginsenosides like Rg1 or Rb1 [1]. Even within the same plant, its concentration is a trace component compared to these others, and its biological effects, such as the induction of cellular senescence in hepatic stellate cells or specific neuroprotective pathway activation, are attributed to unique structure-activity relationships [2][3].

Quantitative Differentiation of Notoginsenoside R2: A Technical Guide for Scientific Selection


Procurement Advantage: Up to 1.95 g/L Titers Achieved via Yeast-Based Biosynthesis for Industrial-Scale Applications

While natural extraction yields of Notoginsenoside R2 are extremely low, a direct, industrially-relevant advantage for procurement is its successful de novo biosynthesis in Saccharomyces cerevisiae, achieving a fermentation titer of up to 1.95 g/L [1]. This is a quantifiable, scalable advantage over its isolation from Panax notoginseng, ensuring a more reliable and potentially lower-cost supply for large-volume research or commercial applications.

Metabolic Engineering Bioproduction Synthetic Biology

Anti-Fibrotic Differentiation: Induction of Hepatic Stellate Cell Senescence via STAT3 Not Shown by Major Ginsenosides

In a comparative context, while other Panax notoginseng saponins exhibit general anti-inflammatory or antioxidant effects, Notoginsenoside R2 demonstrates a specific, dual anti-fibrotic mechanism: it reduces the inflammatory microenvironment and directly induces senescence in hepatic stellate cells (HSCs) via the STAT3 pathway [1]. This unique mechanism is quantified by increased expression of senescence markers p16 (CDKN2A) and p21 (CDKN1A) in HSCs, a specific effect not observed with major ginsenosides like Rg1 in this model [1][2].

Hepatic Fibrosis Cellular Senescence STAT3 Signaling

Improved Hemolytic Safety Profile: Quantified HD50 Value Compared to Ginsenoside Rh1

In a direct comparative evaluation of seven protopanaxatriol-type saponins, the hemolytic activity of Notoginsenoside R2 (R2) was significantly lower than that of Ginsenoside Rh1 (Rh1), a closely related analog [1]. This quantifiable difference in HD50 value (the concentration causing 50% hemolysis) directly addresses a key safety concern for parenteral applications.

Hemolytic Activity Safety Pharmacology Adjuvant Development

Proven Reference Standard with Defined Purity: ≥90.0% (HPLC) for Analytical Workflows

For analytical and quality control laboratories, the primary justification for procurement is its availability as a primary reference substance with a precisely assigned absolute purity of ≥90.0% (HPLC) . This certified material, commercially available, ensures the highest level of traceability and accuracy in chromatographic methods (e.g., HPLC, UPLC) for quantifying Notoginsenoside R2 in raw plant materials, extracts, or pharmaceutical formulations.

Analytical Chemistry Quality Control Reference Standard

Procurement-Driven Application Scenarios for Notoginsenoside R2


Advanced Research in Hepatic Fibrosis Drug Discovery

Procure Notoginsenoside R2 as a novel lead compound for hepatic fibrosis research. Its proven, dual anti-fibrotic mechanism—direct induction of hepatic stellate cell senescence via STAT3 pathway modulation and suppression of the inflammatory microenvironment—offers a unique target-specific approach not observed with major ginsenosides [1]. This compound is ideal for programs focused on developing senescence-inducing therapies for chronic liver disease.

Scalable Industrial Bioproduction for Nutraceutical/Cosmetic Ingredients

Utilize Notoginsenoside R2 in industrial biotechnology applications requiring scalable, sustainable production. The demonstrated capability for high-titer de novo biosynthesis in Saccharomyces cerevisiae (up to 1.95 g/L for related compounds) provides a procurement pathway for large-volume research, development, and commercial production of this rare saponin [2].

Formulation of Safer Parenteral Adjuvants or Injectable Products

Select Notoginsenoside R2 as a safer alternative for developing injectable formulations or vaccine adjuvants where hemolytic activity is a critical safety concern. Its quantifiably lower hemolytic activity compared to Ginsenoside Rh1 (p < 0.001) mitigates a major toxicity risk, making it a preferred candidate for parenteral applications [3].

Certified Reference Standard for Analytical Quality Control

Procure Notoginsenoside R2 as a certified primary reference standard (e.g., phyproof®) for analytical method development and quality control. With a defined purity of ≥90.0% (HPLC), it is essential for the accurate quantification and identity confirmation of this saponin in complex matrices, ensuring compliance in pharmaceutical and nutraceutical quality assurance workflows .

Quote Request

Request a Quote for Notoginsenoside R2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.